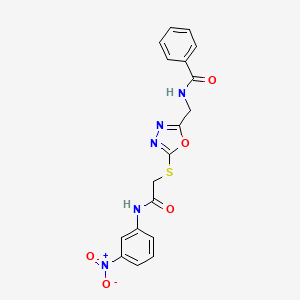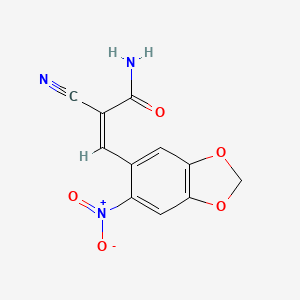
2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Molecular Electronics
A study explored the use of a molecule with a nitroamine redox center for its application in molecular electronics. The molecule exhibited negative differential resistance and a significant on-off peak-to-valley ratio, demonstrating potential for advanced electronic devices (Chen, Reed, Rawlett, & Tour, 1999).
Adsorption Studies
Research on 2-chlorophenol's interaction with the Cu(111) surface via density functional theory provides insights into the adsorption behaviors that could inform catalysis and environmental remediation efforts. The study found multiple weakly bonded configurations of 2-chlorophenol on the surface, with dissociative modes leading to the formation of phenyl and benzyne fragments (Altarawneh et al., 2008).
Photopolymerization
An innovative approach toward nitroxide-mediated photopolymerization was introduced, utilizing a compound that decomposes under UV irradiation to generate radicals. This method points to advancements in polymer chemistry, especially in the controlled polymerization processes (Guillaneuf et al., 2010).
Environmental Detoxification
A study demonstrated the efficient detoxification of DDT and trichlorophenol using a mixture of NaBH4 and Devarda alloy, achieving high dechlorination percentages. This research indicates the potential for applying similar chemical reactions to detoxify environmental pollutants (Ghaffar et al., 2013).
Advanced Oxidation Processes
The Cr(III)/Cr(VI) redox cycle was explored as a method for the oxidative degradation of aqueous organic pollutants, using 4-chlorophenol as a model substrate. This study shows the feasibility of utilizing redox cycles for environmental remediation and wastewater treatment, highlighting a potential area of application for similar compounds (Bokare & Choi, 2011).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-phenylmethoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c16-14-8-6-13(7-9-14)15(10-17)18-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVNJCYHNSLOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CN)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

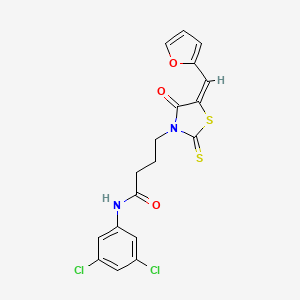

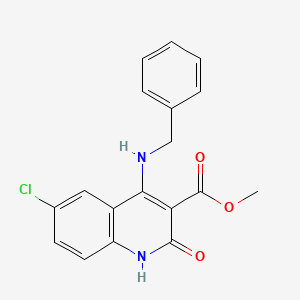

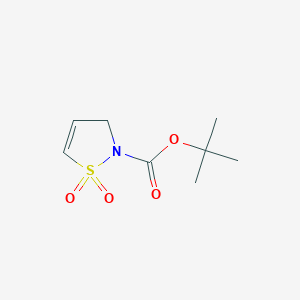
![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)
![tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2894309.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2894311.png)
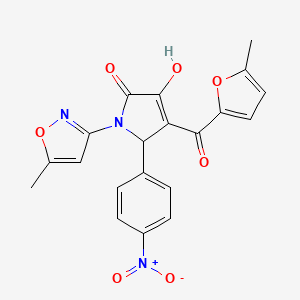
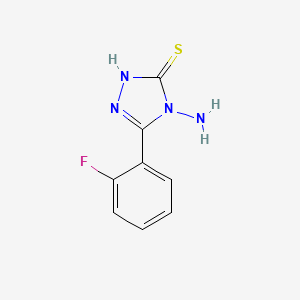
![N-(3,5-dimethylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894316.png)
